molecular formula C17H16BrN5O2 B2374015 8-(4-bromophenyl)-3-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 887467-28-9

8-(4-bromophenyl)-3-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2374015
CAS No.: 887467-28-9
M. Wt: 402.252
InChI Key: DTEDIINBXLFZBW-UHFFFAOYSA-N
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Description

8-(4-bromophenyl)-3-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic compound belonging to the class of imidazopyridines This compound is characterized by its unique structure, which includes a bromophenyl group, an ethyl group, and two methyl groups attached to an imidazo[2,1-f]purine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-bromophenyl)-3-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Imidazo[2,1-f]purine Core: The imidazo[2,1-f]purine core can be synthesized through the cyclization of appropriate precursors, such as 2-aminopyridine derivatives and aldehydes, under acidic or basic conditions.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki coupling reaction, where a bromophenylboronic acid reacts with a halogenated imidazo[2,1-f]purine intermediate in the presence of a palladium catalyst.

    Alkylation Reactions: The ethyl and methyl groups can be introduced through alkylation reactions using appropriate alkyl halides and bases.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

8-(4-bromophenyl)-3-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl and methyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the bromophenyl group, converting it to a phenyl group.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) under mild conditions.

Major Products

The major products formed from these reactions include alcohols, ketones, phenyl derivatives, and various substituted imidazo[2,1-f]purine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

8-(4-bromophenyl)-3-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.

    Biological Studies: Researchers study the compound’s effects on cellular processes, such as signal transduction and gene expression, to understand its mechanism of action and potential therapeutic benefits.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 8-(4-bromophenyl)-3-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and altering cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[4,5-b]pyridines: These compounds share a similar imidazole ring fused with a pyridine moiety and exhibit various biological activities, including GABA receptor modulation and enzyme inhibition.

    Imidazo[1,2-a]pyridines: These compounds have an imidazole ring fused with a pyridine moiety in a different orientation and are known for their therapeutic potential in treating central nervous system disorders.

Uniqueness

8-(4-bromophenyl)-3-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness allows it to interact with a different set of molecular targets compared to other imidazopyridine derivatives, making it a valuable compound for diverse scientific research applications.

Properties

IUPAC Name

6-(4-bromophenyl)-2-ethyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrN5O2/c1-4-21-15(24)13-14(20(3)17(21)25)19-16-22(13)9-10(2)23(16)12-7-5-11(18)6-8-12/h5-9H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTEDIINBXLFZBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(N=C3N2C=C(N3C4=CC=C(C=C4)Br)C)N(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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